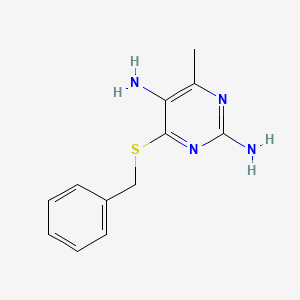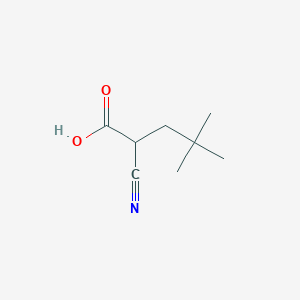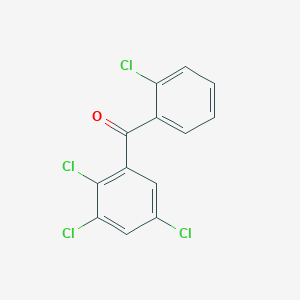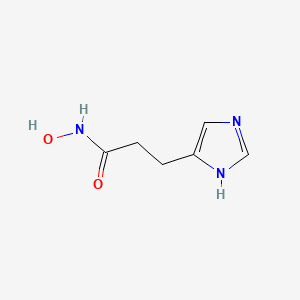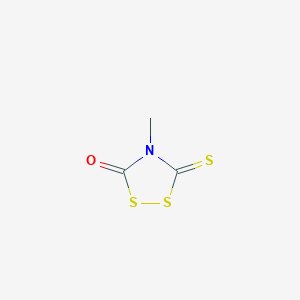
4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one is a chemical compound with the molecular formula C₃H₃NOS₃ and a molecular weight of 165.257 g/mol It is known for its unique structure, which includes a dithiazolidinone ring
准备方法
The synthesis of 4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a halogenated ketone in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities.
化学反应分析
4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
作用机制
The mechanism of action of 4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. This interaction can affect various cellular pathways, making it a potential candidate for drug development .
相似化合物的比较
4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one can be compared with other dithiazolidinone derivatives, such as:
1,2,4-Dithiazolidin-3-one: Lacks the methyl group at the 4-position, which can affect its reactivity and applications.
5-Ylidene derivatives: These compounds have different substituents at the 5-position, leading to variations in their chemical and biological properties
属性
CAS 编号 |
89570-03-6 |
|---|---|
分子式 |
C3H3NOS3 |
分子量 |
165.3 g/mol |
IUPAC 名称 |
4-methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C3H3NOS3/c1-4-2(5)7-8-3(4)6/h1H3 |
InChI 键 |
VHWKTYKXQLBCTQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)SSC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


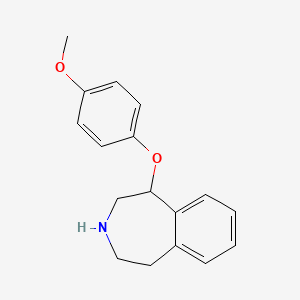

![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
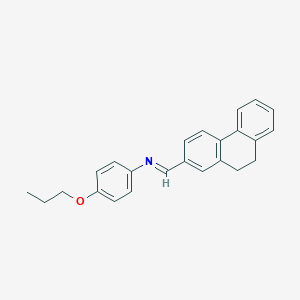
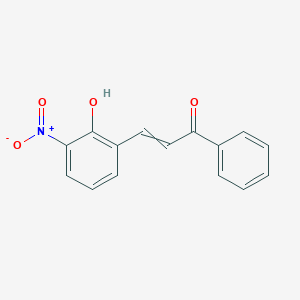
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
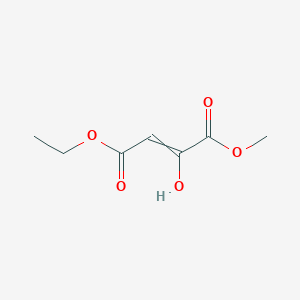
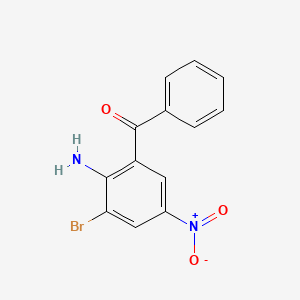
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
